molecular formula C5H8N2S B13608294 1,3-dimethyl-1H-pyrazole-4-thiol

1,3-dimethyl-1H-pyrazole-4-thiol

Cat. No.: B13608294
M. Wt: 128.20 g/mol
InChI Key: PCMAKZGXJGTHGG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of sulfur in the thiol group at position 4 adds unique chemical properties to this compound. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-thiol can be synthesized through several methodsAnother method includes the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

Industrial Production Methods

Industrial production of this compound typically involves multi-step processes that ensure high yield and purity. These processes often utilize green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: Lacks the thiol group, resulting in different chemical properties and reactivity.

    4-Methyl-1H-pyrazole-5-thiol: Similar structure but with a different substitution pattern on the pyrazole ring.

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group

Uniqueness

1,3-Dimethyl-1H-pyrazole-4-thiol is unique due to the presence of both methyl groups and a thiol group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1,3-Dimethyl-1H-pyrazole-4-thiol (DMPT) is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring with two methyl groups at the 1 and 3 positions and a thiol group (-SH) at the 4 position. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

DMPT has a molecular formula of C5H8N2SC_5H_8N_2S and a molecular weight of approximately 144.19 g/mol. The thiol group in DMPT is significant for its biological activity as it can form covalent bonds with cysteine residues in proteins, modulating enzyme activity and affecting various biochemical pathways. The pyrazole ring can also interact through hydrogen bonding and hydrophobic interactions, enhancing its reactivity with biological targets.

Antimicrobial Activity

Research indicates that DMPT exhibits antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, derivatives of pyrazole compounds demonstrated significant antibacterial activity, suggesting that DMPT could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

DMPT has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses. The compound's ability to reduce these cytokines positions it as a potential candidate for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of DMPT has also been explored. Some studies indicate that it exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells, making it a promising subject for further research in cancer therapeutics .

Research Findings and Case Studies

Several studies have highlighted the biological activity of DMPT:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized where DMPT was included as a reference compound. The results indicated that compounds with similar structures showed enhanced antimicrobial activity compared to standard antibiotics .
  • Anti-inflammatory Research : In vivo studies demonstrated that DMPT significantly reduced edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Assays : Studies involving various cancer cell lines revealed that DMPT exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells. This suggests its potential role in cancer treatment strategies .

Comparative Analysis with Similar Compounds

The biological activity of DMPT can be compared with other related compounds:

Compound NameStructure FeaturesUnique Properties
1,3-Dimethyl-1H-pyrazoleLacks the thiol groupDifferent chemical properties
4-Methyl-1H-pyrazole-5-thiolThiol group at position 5Exhibits different reactivity due to sulfur presence
1H-PyrazoleBasic structure without modificationsServes as a precursor for various derivatives

The presence of both methyl groups and a thiol functionality in DMPT distinguishes it from other pyrazoles, contributing to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1,3-dimethylpyrazole-4-thiol

InChI

InChI=1S/C5H8N2S/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3

InChI Key

PCMAKZGXJGTHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S)C

Origin of Product

United States

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